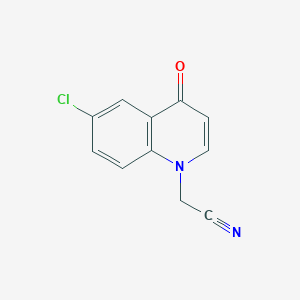
(6-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
Quinoline derivatives are synthesized through various methods and are known for their wide range of biological activities . The synthesis of quinoline derivatives often involves chemical modification of the quinoline nucleus, which results in improved therapeutic effects .Molecular Structure Analysis
The molecular formula of “(6-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile” is C11H7ClN2O . Its molecular weight is 218.64 .Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The density of “(6-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile” is predicted to be 1.366±0.06 g/cm3 . Its boiling point is predicted to be 407.4±45.0 °C .Applications De Recherche Scientifique
Synthesis and Reactivity
The compound (6-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile has been studied in various synthesis and reactivity contexts. For instance, Awad et al. (2001) explored the synthesis of related compounds through ring closure and reaction with hydrazonoyl halides (Awad et al., 2001). Similarly, Enoua et al. (2014) investigated the synthesis and fluorescent properties of derivatives with varying substituents, focusing on their emission wavelengths and quantum yields (Enoua et al., 2014).
Photoinduced Processes
Studies by Rimarčík et al. (2010, 2011) delve into the photoinduced processes of 4-oxoquinoline derivatives, which include (6-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile. They examined tautomeric forms of these molecules and their interaction with molecular oxygen, revealing the formation of reactive oxygen species (Rimarčík et al., 2010), (Rimarčík et al., 2011).
Antitumor Activities
Hassaneen et al. (2013) explored the antitumor activities of isoquinoline derivatives, which are structurally related to (6-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile. They synthesized novel compounds and evaluated their effectiveness against cancer cells (Hassaneen et al., 2013).
Spectroscopic Characterization
Barbieriková et al. (2011) conducted spectroscopic characterization of derivatives of 1,4-dihydro-4-oxoquinoline, including studies on their absorption bands and photoinduced generation of radical species (Barbieriková et al., 2011).
Novel Synthesis Methods
Lee et al. (2006) reported on novel synthesis methods for dichloroquinolines and dichloroquinazolines, providing insights into reaction mechanisms and product analysis relevant to (6-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile (Lee et al., 2006).
Fluorescent Properties
Enoua et al. (2014) also studied 6-methoxy-2-oxoquinoline-3,4-dicarbonitriles, focusing on their unique fluorescent properties, which could be related to the fluorescence characteristics of (6-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile (Enoua et al., 2014).
Mécanisme D'action
Orientations Futures
Quinoline derivatives have been the subject of many research reports due to their wide range of biological activities . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future direction in this field may involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propriétés
IUPAC Name |
2-(6-chloro-4-oxoquinolin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-8-1-2-10-9(7-8)11(15)3-5-14(10)6-4-13/h1-3,5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVFPEIQGOLLKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=CN2CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

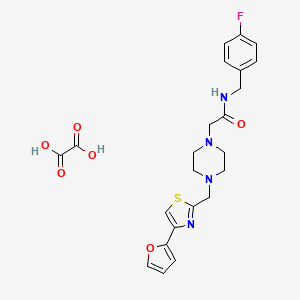
![1-{7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxamide](/img/structure/B2450023.png)
![Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2450024.png)
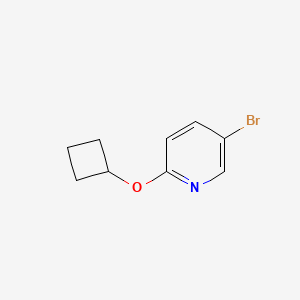

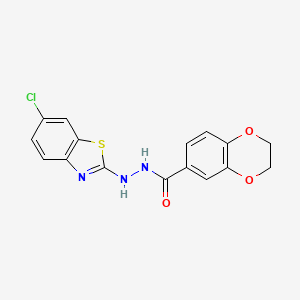
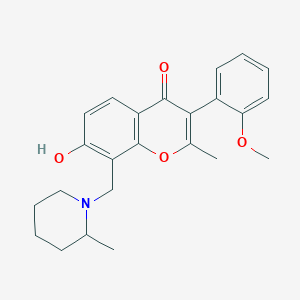
![N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide](/img/no-structure.png)
![2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2450033.png)
![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2450035.png)
![2-ethoxy-4-[1-(3-ethoxy-4-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B2450036.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450040.png)
![tert-butyl 4-(hydroxymethyl)-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate](/img/structure/B2450041.png)
![2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride](/img/structure/B2450044.png)